molecular formula C6H11NOS B2874579 4-Ethyl-4-methyl-1,3-thiazolidin-2-one CAS No. 2445786-42-3

4-Ethyl-4-methyl-1,3-thiazolidin-2-one

Cat. No.: B2874579
CAS No.: 2445786-42-3
M. Wt: 145.22
InChI Key: IJNMUTFDGJSBQA-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-1,3-thiazolidin-2-one is a heterocyclic compound with the molecular formula C6H11NOS. It has a molecular weight of 145.23 . Thiazolidine motifs, such as this, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They can undergo various chemical reactions to form diverse compounds with different biological properties .

Scientific Research Applications

Eco-friendly Synthesis

An eco-friendly method for preparing functionalized 2-thiazolidin-4-ones, which are crucial due to their diverse biological activities, has been developed. This method solves the environmental issues associated with traditional synthesis by using water as a solvent, highlighting the compound's role in green chemistry (G. Meng et al., 2012).

Anticancer Activity

Thiazolo[3,2-a]pyridines, related to thiazolidinone derivatives, show promising anticancer activity across a range of cancer cell lines, suggesting the potential of 4-Ethyl-4-methyl-1,3-thiazolidin-2-one derivatives in cancer treatment (C. Altug et al., 2011).

Antioxidant and Anticancer Properties

The synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives has shown high antioxidant and anticancer activities. This research underscores the compound's utility in developing new therapeutic agents (K. Saied et al., 2019).

Antioxidant Effects

Derivatives of thiazolidin-4-one, including structures akin to this compound, have been designed and evaluated for their potential antioxidant effects. Their effectiveness suggests the compound's relevance in combating oxidative stress-related diseases (Maria Apotrosoaei et al., 2014).

Glycosidase Inhibitory Activities

The microwave-assisted synthesis of novel 2-(hydroxymethyl)-3-aryl-1,3-thiazolidin-4-ones has been explored for their glycosidase inhibitory activities, indicating the compound's potential in addressing metabolic disorders such as diabetes (Zhang Jin-chao, 2009).

Comprehensive Review

A comprehensive review of the chemistry and biological activities of 1,3-Thiazolidin-4-ones, to which this compound is related, has been conducted. This review highlights the importance of these compounds in medicinal chemistry due to their utility as synthons for various biologically active molecules (W. Cunico et al., 2008).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

4-ethyl-4-methyl-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNMUTFDGJSBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CSC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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